Systematic Purity Specification vs. Unspecified Research-Grade Analogs
The target compound is supplied with a defined minimum purity specification of >95%, a verifiable quality attribute for procurement decisions . This contrasts with several close structural analogs in the 4-(tert-pentyl)phenoxy aniline class, which are often offered without a published purity specification on vendor platforms, introducing variability into SAR studies .
| Evidence Dimension | Supplied minimum purity |
|---|---|
| Target Compound Data | >95% (as per supplier specification) |
| Comparator Or Baseline | Analog (e.g., 4-Methoxy-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline, CAS 1040688-16-1): purity specification not publicly listed by all vendors |
| Quantified Difference | The target compound has a defined 95% purity threshold; many analogs lack a publicly verifiable specification. |
| Conditions | Vendor-supplied specification; exact analytical method (e.g., HPLC) not uniformly reported. |
Why This Matters
A defined purity baseline is essential for ensuring reproducible concentration-response relationships in in vitro pharmacology, as impurities at >5% can confound IC50 determinations.
